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For Researchers, Scientists, and Drug Development Professionals

Introduction
Zolasartan is a non-peptide angiotensin II receptor antagonist that was investigated for its

potential as an antihypertensive agent.[1] As a member of the "sartan" class of drugs, its

primary mechanism of action is the selective blockade of the angiotensin II receptor type 1

(AT1).[1] This technical guide provides a comprehensive overview of the chemical structure,

properties, and available experimental insights into Zolasartan. The development of

Zolasartan was discontinued during Phase 2 clinical trials.[2]

Chemical Structure and Identification
Zolasartan is a complex heterocyclic molecule featuring a benzofuran core linked to tetrazole

and imidazole moieties.

Table 1: Chemical Identifiers for Zolasartan
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Identifier Value

IUPAC Name

3-[[3-bromo-2-[2-(2H-tetrazol-5-yl)phenyl]-1-

benzofuran-5-yl]methyl]-2-butyl-5-

chloroimidazole-4-carboxylic acid[1]

CAS Number 145781-32-4[3]

Molecular Formula C₂₄H₂₀BrClN₆O₃[1]

SMILES

CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=

C3Br)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl[

1]

InChI

InChI=1S/C24H20BrClN6O3/c1-2-3-8-18-27-

22(26)20(24(33)34)32(18)12-13-9-10-17-16(11-

13)19(25)21(35-17)14-6-4-5-7-15(14)23-28-30-

31-29-23/h4-7,9-11H,2-3,8,12H2,1H3,(H,33,34)

(H,28,29,30,31)[1]

InChIKey FIKYECRHLXONOX-UHFFFAOYSA-N[3]

Physicochemical Properties
Detailed experimental data on the physicochemical properties of Zolasartan are not widely

available in published literature, likely due to its discontinued development. However, computed

properties from databases such as PubChem provide valuable estimates.

Table 2: Computed Physicochemical Properties of Zolasartan
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Property Value Source

Molecular Weight 555.8 g/mol PubChem[1]

Monoisotopic Mass 554.04688 Da PubChem[1]

XLogP3 6.1 PubChem[1]

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
7 PubChem

Rotatable Bond Count 7 PubChem

Topological Polar Surface Area 123 Å² PubChem[1]

Heavy Atom Count 35 PubChem

Formal Charge 0 PubChem

Complexity 739 PubChem[1]

Pharmacology and Mechanism of Action
Zolasartan is a potent and selective antagonist of the angiotensin II receptor type 1 (AT1).[1]

By blocking this receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of

angiotensin II, a key regulator of blood pressure.[1] The mode of antagonism for Zolasartan
has been characterized as insurmountable/noncompetitive, which is likely due to slow

dissociation kinetics from the AT1 receptor.[4] This prolonged receptor occupancy could

contribute to a longer duration of action.[4]

Signaling Pathway
The AT1 receptor is a G-protein coupled receptor (GPCR). Its blockade by Zolasartan
interrupts the downstream signaling cascade initiated by angiotensin II.
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Caption: Zolasartan blocks Angiotensin II binding to the AT1 receptor.
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Experimental Protocols
Due to the discontinuation of Zolasartan's development, specific, detailed experimental

protocols are not readily available in the public domain. However, based on methodologies

used for other sartans, the following outlines the likely approaches for key experiments.

General Synthesis Approach
The synthesis of sartans like Zolasartan typically involves a convergent synthesis strategy. A

key step is often a Suzuki coupling reaction to form the characteristic biphenyl core. The

synthesis would likely involve the preparation of a substituted benzofuran intermediate and a

functionalized imidazole derivative, which are then coupled.
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Caption: General synthetic workflow for Zolasartan.

AT1 Receptor Binding Assay (Hypothetical Protocol)
A competitive radioligand binding assay would be a standard method to determine the binding

affinity of Zolasartan for the AT1 receptor.

Objective: To determine the inhibitory constant (Ki) of Zolasartan for the human AT1 receptor.

Materials:
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Membrane preparations from cells expressing the human AT1 receptor.

Radioligand: [³H]-Losartan or ¹²⁵I-Sar¹,Ile⁸-Angiotensin II.

Zolasartan (unlabeled competitor).

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

Glass fiber filters.

Scintillation counter.

Methodology:

Incubation: In a microplate, combine the cell membrane preparation, a fixed concentration of

the radioligand, and varying concentrations of Zolasartan.

Equilibrium: Incubate the mixture at room temperature for a sufficient time (e.g., 60-90

minutes) to reach binding equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound

from free radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound

radioligand.

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the

Zolasartan concentration. Determine the IC₅₀ (the concentration of Zolasartan that inhibits

50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki

using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of

the radioligand and Kd is its dissociation constant.

Metabolism
Studies on the metabolism of Zolasartan have indicated that it undergoes glucuronidation.[2]

Specifically, the tetrazole-N2 position is selectively conjugated by the enzyme UGT1A3, while
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the tetrazole-N1 position can be conjugated by other enzymes, such as UGT1A5. O-

glucuronides of Zolasartan are primarily produced by UGTs 1A10 and 2B7.[2]

Conclusion
Zolasartan is a potent, insurmountable AT1 receptor antagonist with a chemical structure

designed for high affinity to its target. While its clinical development was halted, the available

data on its chemical properties and mechanism of action provide valuable insights for

researchers in the field of cardiovascular drug discovery. The lack of extensive experimental

data underscores the challenges in obtaining comprehensive information for compounds that

do not advance to later stages of clinical development. Further research, potentially through the

synthesis and in-vitro characterization of Zolasartan, would be necessary to fully elucidate its

physicochemical and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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